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Elacestrant S Enantiomer Dihydrochloride: A
Technical Overview
For Researchers, Scientists, and Drug Development Professionals

Introduction
Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant

therapeutic agent in the landscape of endocrine therapies for estrogen receptor-positive (ER+)

breast cancer. Its development addresses the clinical need for orally bioavailable SERDs that

can overcome resistance mechanisms to existing treatments, such as those mediated by ESR1

mutations. This technical guide provides a comprehensive overview of the molecular

characteristics, mechanism of action, and preclinical evaluation of Elacestrant, with a specific

focus on the S enantiomer dihydrochloride salt. While the (R)-enantiomer, Elacestrant, is the

active therapeutic agent, understanding the properties of the (S)-enantiomer is crucial for a

complete pharmacological profile.

Molecular Profile
The fundamental physicochemical properties of Elacestrant S enantiomer dihydrochloride
are summarized below.
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Property Value Citation

Molecular Formula C₃₀H₄₀Cl₂N₂O₂

Molecular Weight 531.56 g/mol

Synonyms

RAD1901 S enantiomer

dihydrochloride, (6S)-6-[2-

(Ethyl{4-[2-

(ethylamino)ethyl]benzyl}amino

)-4-methoxyphenyl]-5,6,7,8-

tetrahydro-2-naphthalenol

dihydrochloride

IUPAC Name

(6S)-6-[2-[ethyl-[[4-[2-

(ethylamino)ethyl]phenyl]methy

l]amino]-4-

methoxyphenyl]-5,6,7,8-

tetrahydronaphthalen-2-

ol;dihydrochloride

Mechanism of Action: Signaling Pathway
Elacestrant exerts its anticancer effects by potently and selectively binding to the estrogen

receptor alpha (ERα), leading to its degradation. This dual action of antagonism and

degradation effectively abrogates estrogen-driven signaling pathways that promote tumor

growth. The S enantiomer of Elacestrant is reported to have low activity. The mechanism of the

active (R)-enantiomer involves the following key steps:

Binding to ERα: Elacestrant binds to the ligand-binding domain of ERα.

Conformational Change: This binding induces a conformational change in the ERα protein.

Proteasomal Degradation: The altered conformation marks the receptor for ubiquitination

and subsequent degradation by the proteasome.

Inhibition of Transcription: The degradation of ERα prevents its translocation to the nucleus

and binding to estrogen response elements (EREs) on DNA, thereby inhibiting the
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transcription of estrogen-responsive genes involved in cell proliferation and survival.

This mechanism is effective against both wild-type and mutant forms of ERα, including those

with ESR1 mutations that confer resistance to other endocrine therapies.
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Elacestrant Mechanism of Action
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Caption: Signaling pathway of Elacestrant leading to ERα degradation.
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Experimental Protocols
The preclinical evaluation of SERDs like Elacestrant involves a series of in vitro and in vivo

assays to characterize their activity. Below are representative protocols for key experiments.

ERα Degradation Assay (Western Blot)
This assay quantifies the ability of the compound to induce the degradation of the ERα protein

in cancer cell lines.

Cell Lines: MCF-7, T47D (ER+ breast cancer cell lines).

Procedure:

Seed cells in 6-well plates in phenol red-free medium supplemented with charcoal-stripped

fetal bovine serum (FBS) and allow them to adhere for 48 hours.

Treat cells with varying concentrations of Elacestrant S enantiomer dihydrochloride or

the active Elacestrant (e.g., 0.1 nM to 1 µM) for 24 to 48 hours. Include a vehicle control

(e.g., DMSO).

Harvest and lyse the cells.

Determine protein concentration using a standard assay (e.g., BCA assay).

Separate total protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and then incubate with a primary antibody specific to ERα.

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Normalize ERα protein levels to a loading control (e.g., β-actin or GAPDH).

Cell Proliferation Assay
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This assay measures the effect of the compound on the proliferation of ER+ breast cancer

cells.

Cell Lines: MCF-7, or ESR1-mutant cell lines (e.g., MCF-7-Y537S).

Procedure:

Seed cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates in phenol red-

free medium with charcoal-stripped FBS.

After 24 hours, treat the cells with a range of concentrations of the test compound.

Incubate for 6-7 days, with a media change containing fresh compound every 2-3 days.

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell

Viability Assay or by quantifying DNA content with a fluorescent dye (e.g., SYBR Green).

Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition

(GI50) from the dose-response curve.

Experimental Workflow
The discovery and preclinical development of a novel oral SERD like Elacestrant typically

follows a structured workflow to identify and characterize promising candidates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2734308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Oral SERD Discovery
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Caption: A typical experimental workflow for the discovery of oral SERDs.
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Conclusion
Elacestrant represents a significant advancement in the treatment of ER+ breast cancer,

particularly for patients with acquired resistance to previous endocrine therapies. Its oral

bioavailability and efficacy against ESR1-mutated tumors address key limitations of earlier

treatments. The S enantiomer dihydrochloride, while having low intrinsic activity, is an important

reference compound in the comprehensive chemical and pharmacological assessment of

Elacestrant. The experimental protocols and workflows outlined in this guide provide a

framework for the continued research and development of novel SERDs and other targeted

cancer therapies.

To cite this document: BenchChem. ["Elacestrant S enantiomer dihydrochloride" molecular
weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2734308#elacestrant-s-enantiomer-dihydrochloride-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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